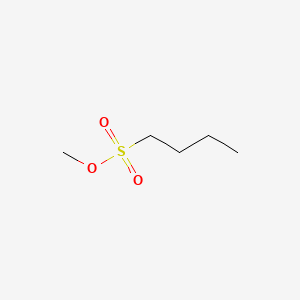

1-Butanesulfonic acid, methyl ester

概要

説明

1-Butanesulfonic acid, methyl ester is a useful research compound. Its molecular formula is C5H12O3S and its molecular weight is 152.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Ionic Liquids and Solid Electrolytes

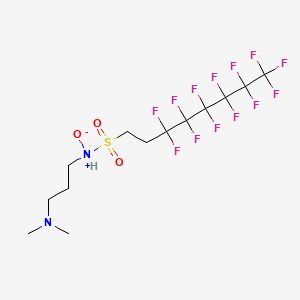

A study by Forsyth et al. (2006) synthesized and characterized N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, investigating their potential as ionic liquids and solid electrolytes. These salts, particularly N-Methyl-N-butylpyrrolidinium nonafluoro-1-butanesulfonate, displayed low melting points and significant electrochemical windows, suggesting their suitability for applications in energy storage and conversion technologies Forsyth et al., 2006.

Green Chemistry in Biodiesel Production

Tang and Liang (2015) explored the use of polypyrrole functionalized by sulfonic acid as a catalyst in the transesterification of rapeseed oil for biodiesel production. This study highlighted the catalyst's efficiency, with a yield of 99%, indicating its potential for sustainable and economically viable biodiesel synthesis Tang & Liang, 2015.

Antimicrobial Applications

Research by Fadda et al. (2016) on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, utilizing 1,3-propane- and/or 1,4-butane sultone, demonstrated the potential of these compounds in creating water-soluble molecules with significant antimicrobial activity Fadda et al., 2016.

Catalysis and Polymerization

Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. The catalyst's reusability without significant loss of activity underscores its value in green chemistry applications Goli-Jolodar et al., 2016.

Advancements in Synthesis Techniques

A method for recovering waste alkaline perfluoro-n-butanesulfonate, converting it back into a useful alkylating agent, as discussed by Conte et al. (1991), represents an important step in addressing environmental and economic challenges associated with waste management and material reuse Conte et al., 1991.

作用機序

Target of Action

Methyl butane-1-sulfonate, also known as 1-Butanesulfonic acid, methyl ester or Methyl butanesulfonate, is a type of sulfonate . Sulfonates are the conjugate bases of sulfonic acids and are typically salts, anions, or esters of a sulfonic acid . They are known to be biological alkylating agents, with their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of methyl butane-1-sulfonate involves the fission of its alkyl-oxygen bonds, which then react within the intracellular environment . This reaction is likely to occur at the carbon atom adjacent to the oxygen atom

Biochemical Pathways

It is known that sulfonates, including methyl butane-1-sulfonate, are involved in enzymatic transmethylation reactions . These reactions play a crucial role in cellular growth and repair, and maintain the phospho-bilipid layer in cell membranes . More research is needed to fully understand the specific biochemical pathways affected by methyl butane-1-sulfonate.

Result of Action

As a biological alkylating agent, it is likely to cause alkylation of various biomolecules within the cell, potentially leading to various cellular effects

Action Environment

The action of methyl butane-1-sulfonate can be influenced by various environmental factors. For instance, in the presence of N2, the unprotonated surfactant is able to stabilize foams This suggests that the efficacy and stability of methyl butane-1-sulfonate can be influenced by the presence of certain gases in its environment

生化学分析

Biochemical Properties

Methyl butane-1-sulfonate plays a significant role in biochemical reactions. It is involved in the sulfur cycle and metabolism of sulfonates and sulfate esters in Gram-negative bacteria . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the desulfonation of aromatic and aliphatic sulfonates .

Cellular Effects

The effects of Methyl butane-1-sulfonate on cells and cellular processes are complex. It influences cell function by participating in redox processes, acting as a building block for iron-sulfur centers, and as the redox-active component of disulfide bonds . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Methyl butane-1-sulfonate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It contributes to changes in gene expression and is involved in the desulfonation of aromatic and aliphatic sulfonates .

Metabolic Pathways

Methyl butane-1-sulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .

特性

IUPAC Name |

methyl butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXQRWRRNPKBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178415 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374-69-8 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

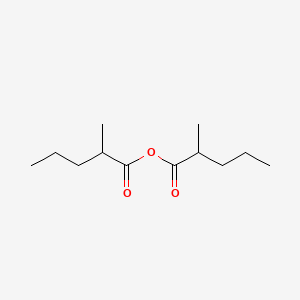

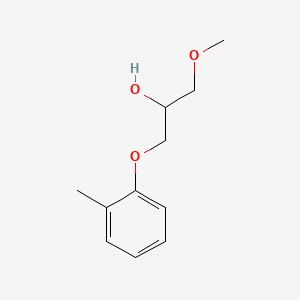

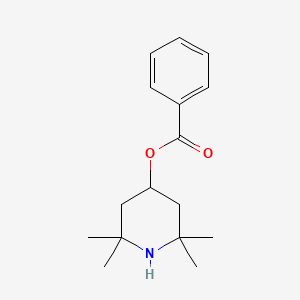

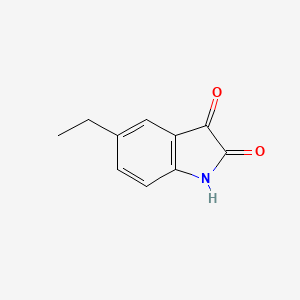

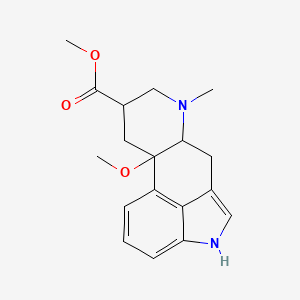

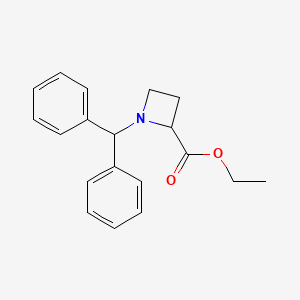

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)

![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)